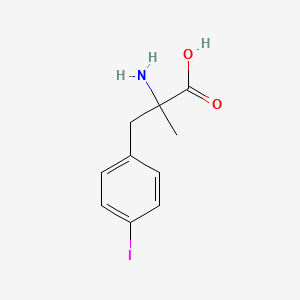![molecular formula C7H12O B12318971 Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
Bicyclo[3.1.0]hexan-3-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.1.0]hexan-3-ylmethanol is a bicyclic organic compound that features a unique structure with a three-membered ring fused to a five-membered ring. This compound is of significant interest in medicinal chemistry due to its conformationally constrained structure, which can confer tighter binding to target proteins and better selectivity, resulting in fewer off-target effects .
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexan-3-ylmethanol can be synthesized through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
Bicyclo[3.1.0]hexan-3-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the strained bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound to the corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Bicyclo[3.1.0]hexan-3-ylmethanol has several scientific research applications:
作用机制
The mechanism by which bicyclo[3.1.0]hexan-3-ylmethanol exerts its effects involves its ability to bind tightly to target proteins. The conformationally constrained structure of the compound allows for better selectivity and reduced off-target effects. The molecular targets and pathways involved are primarily related to its interaction with enzymes and proteins, which can lead to various biological effects .
相似化合物的比较
Similar Compounds
Cyclohexane: Bicyclo[3.1.0]hexan-3-ylmethanol is a conformationally constrained bioisostere of cyclohexane.
Thujone: This compound contains the cis-bicyclo[3.1.0]hexane core structure and is found in absinthe.
Drospirenone: A bicyclo[3.1.0]hexane-containing drug used in birth control.
Uniqueness
This compound is unique due to its rigid structure, which provides better selectivity and tighter binding to target proteins compared to other similar compounds. This makes it a valuable compound in drug discovery and medicinal chemistry .
属性
分子式 |
C7H12O |
|---|---|
分子量 |
112.17 g/mol |
IUPAC 名称 |
3-bicyclo[3.1.0]hexanylmethanol |
InChI |
InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2 |
InChI 键 |
UPIIUAPEQOCMGL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2C1C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
![L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-](/img/structure/B12318904.png)
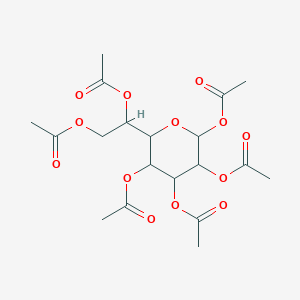
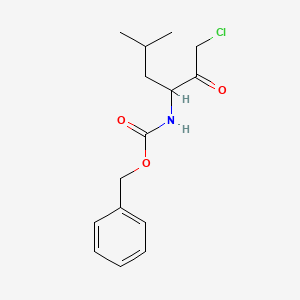
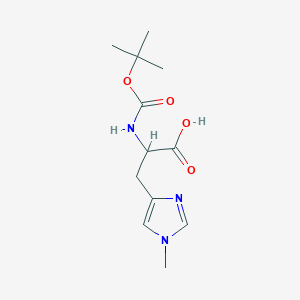
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)

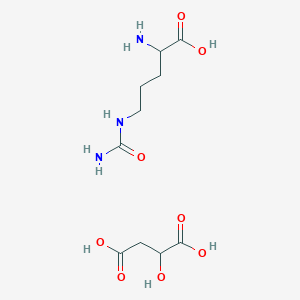
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
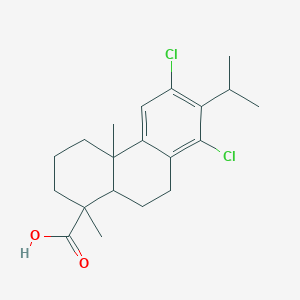
![sodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] sulfate](/img/structure/B12318954.png)

![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
